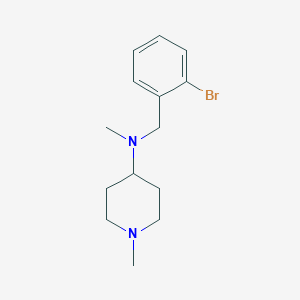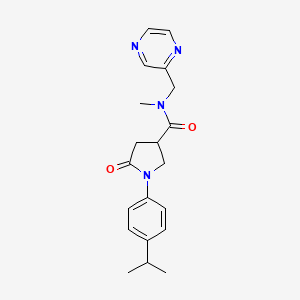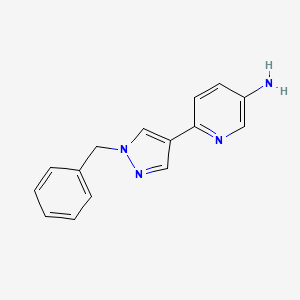
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide” belong to a class of organic compounds known as sulfonamides. Sulfonamides are used as antibacterial drugs . They are characterized by the presence of a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on various factors. For instance, the presence of a fluorine atom can influence the reactivity of the molecule . Fluorine is highly electronegative, which can affect the polarity of the molecule and its interactions with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, Density Functional Theory (DFT) is often used to calculate the molecular structure, electrostatic potential, and frontier molecular orbital of the molecule . These properties can provide insights into the molecule’s reactivity, stability, and other characteristics .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Sulfonamides, a class of compounds to which N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide belongs, have been used as antibacterial drugs for decades . They can inhibit the growth and multiplication of bacteria, making them effective in treating bacterial infections.
Antitumor Applications
Sulfonamide compounds have unique antitumor physiological activities . For example, certain sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .
Antidiabetic Applications
Sulfonamides also exhibit antidiabetic activities . They can be used in the treatment of diabetes by helping to control blood sugar levels.
Antiviral Applications
Sulfonamides have demonstrated antiviral properties . They can inhibit the replication of certain viruses, making them potentially useful in the treatment of viral infections.
Anti-cancer Applications
In addition to their antitumor properties, sulfonamides have also been found to have anti-cancer activities . They can inhibit the growth of cancer cells and are being studied for their potential use in cancer treatment.
Use in Synthesis of N-Aryl Indoles and Carbazoles
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide can be used in the synthesis of N-arylated indoles and carbazoles . This is achieved through a base-promoted C-N bond formation via nucleophilic aromatic substitution (SNAr) between chloroarenes or fluoroarenes with indoles and carbazole .
Wirkmechanismus
Target of Action
CBDivE_012672, also known as N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide, is a compound that primarily targets the endocannabinoid system within the body . This system includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes . The compound binds to a wide variety of physiological targets of the endocannabinoid system .
Mode of Action
It is known that cbdive_012672 acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . The interaction of CBDivE_012672 with its targets results in changes in neurotransmitter release, thereby modulating cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems .
Biochemical Pathways
CBDivE_012672 affects various biochemical pathways through its interaction with the endocannabinoid system. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain . The modulation of these pathways by CBDivE_012672 can result in downstream effects such as analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic, neuroprotective, anti-inflammatory, and antioxidant activity .
Pharmacokinetics
The pharmacokinetics of CBDivE_012672, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. These properties are integral to understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of CBDivE_012672’s action are diverse, given its interaction with the endocannabinoid system. It has shown promise as a therapeutic and pharmaceutical drug target, particularly for conditions ranging from anxiety to epilepsy . The compound’s interaction with CB1 and CB2 receptors can lead to changes in neurotransmitter release, thereby affecting various physiological processes .
Safety and Hazards
The safety and hazards associated with similar compounds depend on various factors, including their structure, reactivity, and the conditions under which they are handled. For instance, some compounds may be combustible and pose a risk of fire if not handled properly . Always refer to the Safety Data Sheet (SDS) of the specific compound for detailed safety information .
Zukünftige Richtungen
The future directions in the research of similar compounds could involve exploring their potential applications in various fields, such as medicine, agriculture, and materials science. This could involve studying their biological activity, developing new synthesis methods, or investigating their physical and chemical properties .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYBILYWXSZYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5647811.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5647814.png)
![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)
![1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5647841.png)

![5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5647865.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide](/img/structure/B5647875.png)

![4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B5647901.png)

![(1S*,5R*)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5647914.png)
![N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5647915.png)